5-[(Benzyloxy)methyl]-6-methyl-1,2,4-triazine
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Overview
Description
5-[(Benzyloxy)methyl]-6-methyl-1,2,4-triazine is a heterocyclic compound that features a triazine ring substituted with a benzyloxy methyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzyloxy)methyl]-6-methyl-1,2,4-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of benzyloxy methyl chloride and 6-methyl-1,2,4-triazine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(Benzyloxy)methyl]-6-methyl-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, typically in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-[(Benzyloxy)methyl]-6-methyl-1,2,4-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(Benzyloxy)methyl]-6-methyl-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The triazine ring can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(Benzyloxy)-6-methylpicolinaldehyde
- 3-Benzyloxyisoxazole-5-carboxylic acid methyl ester
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
Uniqueness
5-[(Benzyloxy)methyl]-6-methyl-1,2,4-triazine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry.
Properties
CAS No. |
831218-49-6 |
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Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
6-methyl-5-(phenylmethoxymethyl)-1,2,4-triazine |
InChI |
InChI=1S/C12H13N3O/c1-10-12(13-9-14-15-10)8-16-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3 |
InChI Key |
GDZDEPUAXIOMQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=N1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
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